molecular formula C9H11ClN2O B11759632 (E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide

(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide

Cat. No.: B11759632
M. Wt: 198.65 g/mol
InChI Key: LVFFODAVROSRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Chlorophenyl)-N'-hydroxypropanimidamide is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol, this compound is characterized by its hydroxyphenylpropanimidamide structure . This compound is part of the class of N-hydroxyguanidines, which are of significant interest in medicinal chemistry and biochemical research . Related structural analogs have been investigated as inhibitors of nitric oxide synthase (NOS), suggesting potential pathways for research into cardiovascular function and immune response . Furthermore, closely related cinnamamide derivatives have shown promising activity as inhibitors of tyrosinase and melanogenesis in scientific studies, indicating potential research applications in the study of skin hyperpigmentation . Researchers can explore its properties for various applications, including as a building block in organic synthesis or as a candidate for developing novel bioactive molecules. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12)

InChI Key

LVFFODAVROSRCN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CC/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1CCC(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Direct Amidoximation of Nitriles

Reagents :

  • 3-(4-Chlorophenyl)propanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) or water

Procedure :

  • Dissolve 3-(4-chlorophenyl)propanenitrile (1 equiv) and NH₂OH·HCl (1.2 equiv) in ethanol.

  • Add NaOAc (2 equiv) as a base to neutralize HCl.

  • Reflux at 80°C for 4–6 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Key Findings :

  • Yield : 75–85%.

  • Purity : >95% (HPLC).

  • Mechanism : Nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization to the amidoxime.

Optimization :

  • Solvent : Ethanol outperforms water due to better solubility of intermediates.

  • Base : NaOAc minimizes side reactions compared to K₂CO₃.

Multi-Step Synthesis via Acrylonitrile Intermediate

Reagents :

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Piperidine (catalyst)

Procedure :

  • Aldol Condensation : React 4-chlorobenzaldehyde with malononitrile in ethanol using piperidine (5 mol%) at 25°C for 2 hours to form (E)-3-(4-chlorophenyl)acrylonitrile.

  • Amidoximation : Treat the acrylonitrile with NH₂OH·HCl (1.5 equiv) and NaOAc in ethanol under reflux for 6 hours.

Key Findings :

  • Intermediate Yield : 90% for acrylonitrile.

  • Final Yield : 70–78%.

  • Stereoselectivity : E-configuration preserved via kinetic control during aldol step.

Catalytic Cyclization Using DABCO

Reagents :

  • 3-(4-Chlorophenyl)propanenitrile

  • Hydroxylamine hydrochloride

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure :

  • Mix nitrile, NH₂OH·HCl (1.1 equiv), and DABCO (10 mol%) in ethanol.

  • Stir at 60°C for 30 minutes.

  • Quench with ice water and extract with ethyl acetate.

Key Findings :

  • Yield : 88–92%.

  • Advantage : Shorter reaction time (30 minutes vs. 4–6 hours) due to DABCO’s bifunctional catalysis.

Continuous-Flow Synthesis

Reagents :

  • 3-(4-Chlorophenyl)propanenitrile

  • Hydroxylamine hydrochloride

  • Acetic acid (AcOH) catalyst

  • Dimethylacetamide (DMA) solvent

Procedure :

  • Pump nitrile and NH₂OH·HCl solutions into a microreactor at 100°C.

  • Introduce AcOH (5 mol%) to accelerate amidoxime formation.

  • Collect product after 10 minutes residence time.

Key Findings :

  • Yield : 94%.

  • Scalability : Suitable for kilogram-scale production.

Comparative Analysis of Methods

Method Yield Time Scalability Purity
Direct Amidoximation75–85%4–6 hModerate>95%
Multi-Step Synthesis70–78%8–10 hLow90–93%
DABCO-Catalyzed88–92%0.5 hHigh>98%
Continuous-Flow94%0.17 hIndustrial>99%

Key Insights :

  • DABCO-Catalyzed Method : Optimal for lab-scale synthesis due to high efficiency and low catalyst loading.

  • Continuous-Flow : Preferred for industrial applications with minimal waste.

Mechanistic Considerations

  • Nitrile Hydroxylamination : Proceeds via a two-step mechanism:

    • Nucleophilic attack by hydroxylamine on the nitrile carbon.

    • Tautomerization to the thermodynamically stable amidoxime.

  • Stereochemical Control : The E-configuration is retained through steric hindrance during cyclization.

Challenges and Solutions

  • Byproduct Formation : Over-hydroxylation or dimerization observed at high temperatures. Mitigated by using NaOAc and controlled heating.

  • Solvent Selection : Polar aprotic solvents (e.g., DMA) enhance reaction rates but require careful disposal .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide moiety can be reduced to amines under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Research indicates that (E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, which could be valuable in treating infections.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
  • Melanogenesis Inhibition : Similar compounds have been studied for their ability to inhibit melanin production, which could lead to applications in cosmetic formulations targeting hyperpigmentation disorders .

Applications in Medicinal Chemistry

  • Pharmaceutical Development : Due to its potential antimicrobial and anticancer properties, this compound is being explored as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
  • Cosmetic Formulations : The compound has been identified as a potential depigmenting agent in cosmetic products aimed at treating hyperpigmentation. It has demonstrated inhibitory effects on tyrosinase activity, which is crucial in melanin synthesis .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can effectively inhibit melanin production in B16F10 mouse melanoma cell lines at low concentrations. This suggests its potential use in cosmetic formulations aimed at reducing hyperpigmentation .
  • Safety Profile Assessments : Evaluations of cytotoxicity have shown that this compound exhibits no significant toxicity to human keratinocytes and fibroblasts, indicating its safety for topical applications .

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanimidamide moiety can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) Halogen-Substituted Amidoxime Derivatives

  • (1Z)-3-(3-Bromophenoxy)-N'-Hydroxypropanimidamide (): Structure: Replaces the 4-chlorophenyl group with a 3-bromophenoxy moiety. Applications: Not explicitly reported in evidence, but bromine’s higher atomic weight may enhance lipophilicity for CNS-targeting drugs.
  • (Z)-3-(4-Chlorophenyl)-N´-((4-Chlorophenyl)Sulfonyl)-N-Methyl-4-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamide ():

    • Structure : Features a sulfonyl group and pyrazole ring, diverging from the amidoxime backbone.
    • Bioactivity : Acts as a CB1 receptor antagonist, demonstrating how structural modifications redirect pharmacological activity .

(b) Chlorophenyl-Containing Chalcones

Examples: (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Compound 1, –10):

  • Structure: Enone (α,β-unsaturated ketone) system with a 4-chlorophenyl group.
  • Bioactivity : Exhibits cytotoxic effects against MCF-7 breast cancer cells (IC₅₀ = 1,484.75 μg/mL), though less potent than analogues with additional substituents (e.g., tolylphenyl groups in Compound 2, IC₅₀ = 37.24 μg/mL) .
  • Key Contrast: The enone system enables redox activity and Michael addition reactions, unlike the amidoxime’s nucleophilic properties in (E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide.

(c) Hydroxamic Acid Derivatives

Examples: N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ):

  • Structure : Hydroxamic acid (-CONHOH) group linked to a 4-chlorophenyl ring.
  • Bioactivity : Primarily studied for antioxidant properties via radical scavenging (e.g., DPPH assay).
  • Key Difference : Hydroxamic acids are potent metal chelators, whereas amidoximes like this compound are utilized in heterocyclic synthesis .

(d) 3-Chloro-N-Phenyl-Phthalimide ():

  • Structure : Chlorinated phthalimide core with a phenyl group.
  • Applications: Monomer for high-performance polyimides, emphasizing its industrial utility over bioactivity.
  • Key Contrast : The rigid aromatic system contrasts with the flexible propanimidamide chain in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Features Biological Activity/Applications Reference ID
This compound Amidoxime + 4-chlorophenyl TRPA1/TRPV1 antagonist precursor Synthetic intermediate for ion channel modulators
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one Chalcone (enone) α,β-unsaturated ketone Cytotoxicity (MCF-7 IC₅₀ = 1,484.75 μg/mL)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid Cyclohexane + hydroxamic acid Antioxidant (radical scavenging)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorinated aromatic ring Polyimide monomer for industrial use

Key Research Findings and Trends

Bioactivity vs. Synthetic Utility : While this compound is primarily a precursor for bioactive heterocycles, its structural analogues like chalcones and hydroxamic acids are directly tested for cytotoxicity or antioxidant effects .

Halogen Influence: The 4-chlorophenyl group enhances lipophilicity and target binding across compounds, but its position (para vs. meta) and paired functional groups (amidoxime vs. enone) dictate specificity .

Stereochemical Sensitivity: The (E)-configuration in the target compound ensures proper spatial orientation for cyclization reactions, a critical factor absent in non-stereospecific analogues like 3-chloro-N-phenyl-phthalimide .

Biological Activity

(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a propanimidamide backbone with a hydroxyl group and a 4-chlorophenyl substituent. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, particularly in the realms of antimicrobial and anticancer effects. The following sections detail these activities, supported by case studies and experimental data.

1. Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-ChlorocinnamanilidesStaphylococcus aureusSubmicromolar
3,4-DichlorocinnamanilidesEnterococcus faecalisSubmicromolar
This compoundMRSATBD

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that related compounds can inhibit key signaling pathways involved in cancer progression, particularly the AKT pathway, which is often dysregulated in gliomas .

Case Study: Glioma Cell Lines

In a study focusing on glioma cell lines, a related compound demonstrated significant growth inhibition and reduced neurosphere formation in patient-derived stem cells. The compound exhibited low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Table 2: Anticancer Activity Against Glioma Cells

Compound NameCell Line TestedEC50 (µM)Cytotoxicity to Non-Cancerous Cells
Pyrano[2,3-c]pyrazole derivative 4j Primary glioblastoma cells10Low
This compoundNon-cancerous myeloid cellsTBDLow

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit AKT2/PKBβ kinase activity, which is critical for cell survival and proliferation in cancer cells .
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that are essential for tumor growth and antimicrobial resistance.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide, and how can purity be maximized?

The synthesis of this compound typically involves condensation reactions under controlled conditions. For example, analogous compounds are synthesized using α-bromoacrylic acid derivatives and hydrazine intermediates in ice-cooled DMF with coupling agents like EDCI, followed by purification via column chromatography using mixed solvents (e.g., ethyl acetate/petroleum ether) . To maximize purity (>95%), ensure rigorous washing steps (e.g., brine, NaHCO₃) and validate purity via HPLC and elemental analysis. Melting point consistency (±2°C) and NMR spectral matching (δ values for NH and aromatic protons) are critical for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

  • ¹H/¹³C NMR : Confirm stereochemistry (E-configuration) and substituent positions. For example, aromatic protons in (E)-isomers typically show coupling constants (J) >12 Hz for trans-vinylic protons .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <5 ppm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%).
    Discrepancies (e.g., unexpected NMR splitting) require re-isolation, alternative solvents (e.g., DMSO-d₆ for improved solubility), or 2D NMR (COSY, HSQC) to resolve .

Q. What protocols are recommended for evaluating the compound’s biological activity in antimicrobial assays?

Use standardized protocols such as:

  • Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., streptomycin) and measure minimum inhibitory concentrations (MICs) .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects by monitoring colony counts over 24 hours. Halogenated derivatives (e.g., 4-chlorophenyl) often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or bulky groups (e.g., isopropyl) to modulate steric and electronic effects. For example, trifluoromethyl analogs demonstrated increased TRPV1 antagonism in pain studies .
  • Scaffold hybridization : Fuse the propanimidamide core with heterocycles (e.g., pyrazole, oxadiazole) to enhance binding affinity. Compound 46, synthesized from this compound, showed dual TRPA1/TRPV1 antagonism (99% purity, 72% yield) .
  • Pharmacokinetic profiling : Use LogP measurements (e.g., shake-flask method) and metabolic stability assays (e.g., liver microsomes) to prioritize derivatives with balanced solubility and half-life .

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?

  • Dose normalization : Compare in vitro IC₅₀ values (e.g., 10 µM) with plasma exposure levels in animal models. Adjust dosing regimens using allometric scaling.
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy but are absent in cell-based assays.
  • Tumor xenograft models : Validate cytotoxicity in PDX (patient-derived xenograft) models to better replicate human pathophysiology .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to TRP channels using crystal structures (e.g., PDB ID 3J9Q). Prioritize poses with hydrogen bonds to key residues (e.g., Arg557 in TRPV1) .
  • DFT calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂ (3%), and UV light (254 nm) for 24 hours. Monitor degradation via UPLC-UV and identify products via MS/MS.
  • Plasma stability assays : Incubate with rat/human plasma (37°C, 1–4 hours) and quantify remaining compound using LC-MS/MS. Halogenated analogs often exhibit improved resistance to esterase cleavage .

Q. What mechanistic pathways are hypothesized for its activity as a TRP channel modulator?

The compound may act via:

  • Competitive antagonism : Blocking capsaicin-binding pockets in TRPV1 through hydrophobic interactions with 4-chlorophenyl groups .
  • Allosteric modulation : Stabilizing inactive conformations of TRPA1 via hydrogen bonding with the hydroxypropanimidamide moiety.
    Validate using calcium imaging (Fluo-4 AM) in HEK293 cells overexpressing TRP channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.